molecular formula C8H10Cl2N2 B1320024 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride CAS No. 766545-20-4

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Cat. No.: B1320024
CAS No.: 766545-20-4
M. Wt: 205.08 g/mol
InChI Key: FRACHJCOMOVESL-UHFFFAOYSA-N
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Description

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride: is a chemical compound with the molecular formula C8H10Cl2N2 . It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure.

Biochemical Analysis

Biochemical Properties

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with histamine H3 receptors, which are involved in the regulation of neurotransmitter release in the central nervous system . The interaction with these receptors can modulate the release of histamine, acetylcholine, and other neurotransmitters, thereby affecting various physiological processes.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the signaling pathways associated with histamine H3 receptors, leading to changes in neurotransmitter release and cellular responses . Additionally, the compound can modulate gene expression by interacting with specific transcription factors and regulatory proteins, thereby influencing cellular functions and metabolic activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to histamine H3 receptors, acting as an antagonist or agonist depending on the context . By binding to these receptors, it can inhibit or activate downstream signaling pathways, leading to various physiological effects. Additionally, the compound can interact with other enzymes and proteins, modulating their activity and influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under inert gas conditions at temperatures between 2-8°C . Prolonged exposure to light and air can lead to degradation, affecting its efficacy and potency. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, although the exact nature of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter release and improvement of cognitive functions . At higher doses, the compound can exhibit toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with varying dosages.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations to form various metabolites . These metabolites can then be excreted through the kidneys or further metabolized in other tissues. The compound’s effects on metabolic flux and metabolite levels can influence its overall pharmacokinetic and pharmacodynamic properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it binds to specific transporters on the cell membrane . Once inside the cell, the compound can interact with intracellular binding proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the compound may be localized to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its effects on cellular processes. The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall efficacy in modulating cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with a suitable amine in the presence of a base, followed by cyclization to form the naphthyridine ring. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted naphthyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Chemistry: In chemistry, 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It has been studied for its anticancer, antimicrobial, and antiviral properties. Its ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications in materials science .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2.ClH/c9-8-2-1-6-5-10-4-3-7(6)11-8;/h1-2,10H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRACHJCOMOVESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593904
Record name 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766545-20-4
Record name 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (98 mg, 0.38 mmol) and 1-chloroethyl chloroformate (0.05 mL, 0.46 mmol) in ClCH2CH2Cl (10 mL) is refluxed for 3 hr. The solvent is removed and the residue is dissolved in MeOH (10 mL) and the mixture is reflux for 30 min. Solvent is removed in vacuo and the residue is stirred with ether (10 mL) for 30 min at rt and filtered. The resulting light brown solid is used in the next step without further purification. MS (M+1): 169.1.
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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